

# Linaprazan: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Linaprazan** (AZD-0865) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **linaprazan**. It includes a summary of its binding affinity and inhibitory potency, pharmacokinetic profile, and a detailed methodology for a key in vitro assay. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of acid-suppressing therapies.

## **Chemical Structure and Physicochemical Properties**

**Linaprazan** is a synthetic organic compound belonging to the imidazopyridine class.[1][2] Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a 2,6-dimethylphenyl)methylamino group at the 8-position and an N-(2-hydroxyethyl)carboxamide group at the 6-position.

#### Chemical Identifiers:

IUPAC Name: 8-[(2,6-Dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[3]



CAS Number: 248919-64-4[3]

Molecular Formula: C21H26N4O2[3]

SMILES: CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO[4]

A prodrug, **linaprazan** glurate, has also been developed to improve the pharmacokinetic profile of **linaprazan**.[1]

Physicochemical Data for Linaprazan:

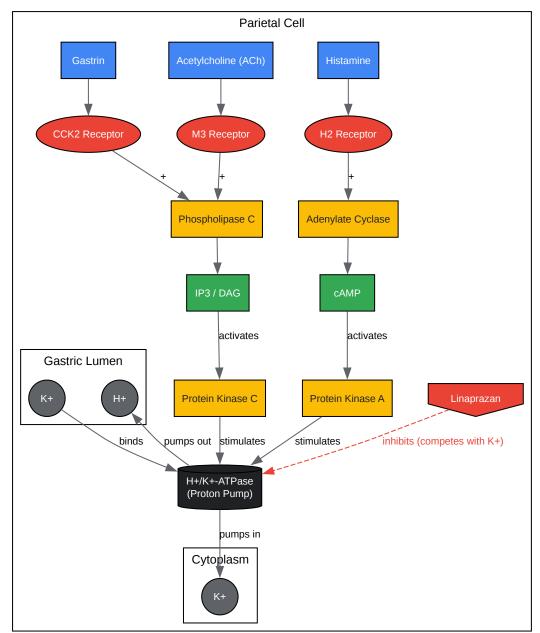
Property	Value	Source
Molecular Weight	366.46 g/mol	[4]
pKa (predicted)	12.05 ± 0.46	
logP (computed)	3.4	_
Solubility	Soluble in DMSO	[5]
Melting Point	Not available	

## **Mechanism of Action and Signaling Pathway**

**Linaprazan** is a potassium-competitive acid blocker (P-CAB) that targets the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[1] Unlike proton pump inhibitors (PPIs), which form a covalent bond with the enzyme, **linaprazan** binds reversibly and competitively with potassium ions (K+) at the K+-binding site of the H+/K+-ATPase.[6] This ionic interaction inhibits the conformational change of the enzyme required for proton transport, thereby reducing gastric acid secretion.[6]

The signaling pathway for gastric acid secretion and the point of inhibition by **linaprazan** is depicted below.





Signaling Pathway of Gastric Acid Secretion and Linaprazan Inhibition

Click to download full resolution via product page

Caption: Gastric acid secretion pathway and inhibition by linaprazan.



# **Potency and Binding Affinity**

**Linaprazan** demonstrates high potency in inhibiting gastric H+/K+-ATPase. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC<sub>50</sub>) and the dissociation constant (Ki).

Parameter	Value	Species/System	Source
IC50	40.21 nM (95% CI: 24.02-66.49 nM)	Hog gastric H+/K+- ATPase	[6]
IC50	0.28 μΜ	Histamine-stimulated rabbit gastric glands	[5]
IC50	0.26 μΜ	Dibutyryl-cAMP- stimulated rabbit gastric glands	[5]
Ki	46 nM	Gastric H+/K+- ATPase	[5]

## **Pharmacokinetics**

The pharmacokinetic profile of **linaprazan** has been investigated in preclinical and clinical studies, primarily through the administration of its prodrug, **linaprazan** glurate. Following oral administration, **linaprazan** glurate is rapidly absorbed and converted to its active metabolite, **linaprazan**.

Pharmacokinetic Parameters of **Linaprazan** (from **Linaprazan** Glurate administration in Rats):

Parameter	Male Rats	Female Rats	Source
t1/2 (h)	2.0 - 2.7	2.1 - 4.1	[7]

Clinical trials in healthy human subjects have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of **linaprazan** glurate.[8][9][10] These studies have shown dose-related pharmacokinetics and acid inhibition. [11]



# Experimental Protocols In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **linaprazan** on H+/K+-ATPase.

Objective: To determine the IC50 value of **linaprazan** for the inhibition of H+/K+-ATPase activity.

#### Materials:

- Isolated H+/K+-ATPase (e.g., from hog or rabbit gastric microsomes)
- Linaprazan
- ATP (Adenosine triphosphate)
- MgCl<sub>2</sub>
- KCI
- Tris-HCl buffer
- Assay mixture for phosphate detection (e.g., containing ammonium molybdate and perchloric acid)
- Spectrophotometer

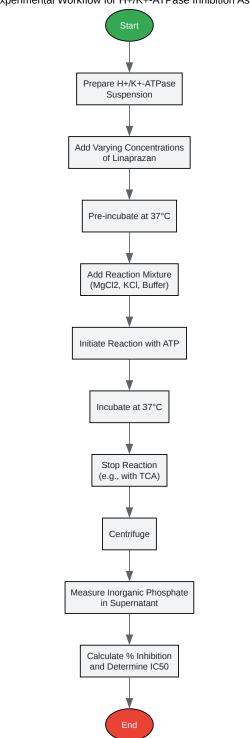
#### Procedure:

- Enzyme Preparation: Prepare a suspension of H+/K+-ATPase in a suitable buffer (e.g., Tris-HCl).
- Incubation:
  - In a series of microcentrifuge tubes, add the H+/K+-ATPase suspension.
  - Add varying concentrations of **linaprazan** to the tubes. Include a control with no inhibitor.



- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
- Initiation of Reaction:
  - To each tube, add a reaction mixture containing MgCl2, KCl, and buffer.
  - Initiate the enzymatic reaction by adding ATP.
- Termination of Reaction:
  - After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
- Phosphate Detection:
  - Centrifuge the tubes to pellet precipitated protein.
  - Measure the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) and a spectrophotometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each linaprazan concentration compared to the control.
  - Plot the percentage of inhibition against the logarithm of the **linaprazan** concentration.
  - Determine the IC<sub>50</sub> value from the resulting dose-response curve using non-linear regression analysis.





Experimental Workflow for H+/K+-ATPase Inhibition Assay

Click to download full resolution via product page

Caption: Workflow for determining H+/K+-ATPase inhibition.



## Conclusion

**Linaprazan** is a well-characterized potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its reversible and competitive inhibition of the gastric H+/K+-ATPase offers a rapid onset of action for the control of gastric acid secretion. The development of its prodrug, **linaprazan** glurate, aims to further enhance its pharmacokinetic properties for clinical applications. This guide provides essential technical information on **linaprazan** to support ongoing research and development in the field of acid-related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Linaprazan Wikipedia [en.wikipedia.org]
- 2. linaprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Linaprazan | C21H26N4O2 | CID 9951066 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Investigate the Pharmacokinetics and ECG Effects of Linaprazan Glurate [ctv.veeva.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]







 To cite this document: BenchChem. [Linaprazan: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665929#chemical-structure-and-properties-oflinaprazan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com